molecular formula C10H21BrO B15315005 3-(Bromomethyl)-1-ethoxy-3-methylhexane

3-(Bromomethyl)-1-ethoxy-3-methylhexane

Cat. No.: B15315005
M. Wt: 237.18 g/mol
InChI Key: OASOFVPWWVPKPN-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-ethoxy-3-methylhexane (CAS 1467851-87-1) is a valuable organic building block with the molecular formula C10H21BrO and a molecular weight of 237.18 g/mol . Its structure features a bromomethyl group (-CH2Br) attached to a tertiary carbon center of a branched ether chain, as represented by the SMILES notation CCCC(CCOCC)(CBr)C . The presence of both the bromine atom, a good leaving group, and the ether functionality makes this compound a versatile alkylating agent and a key intermediate in synthetic organic chemistry. Researchers can utilize this compound in nucleophilic substitution reactions to introduce the 1-ethoxy-3-methylhexyl moiety into more complex molecules, or to build new carbon-carbon bonds. It is particularly useful in the synthesis of more complex target molecules for pharmaceutical research and materials science. This product is intended for research purposes and is strictly not for human or animal use .

Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

3-(bromomethyl)-1-ethoxy-3-methylhexane

InChI

InChI=1S/C10H21BrO/c1-4-6-10(3,9-11)7-8-12-5-2/h4-9H2,1-3H3

InChI Key

OASOFVPWWVPKPN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCOCC)CBr

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Radical bromination proceeds via a chain mechanism initiated by thermally or photolytically generated radicals. Dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) decomposes to produce radicals, which abstract a hydrogen atom from the methyl group of 1-ethoxy-3-methylhexane, forming a tertiary carbon-centered radical. This intermediate reacts with NBS to yield the brominated product (Figure 1).

Representative Procedure :

  • Substrate Preparation : 1-Ethoxy-3-methylhexane (14.7 mmol) and BPO (0.15 mmol) are dissolved in dichloromethane (6 mL).
  • Bromination : NBS (14.7 mmol) is added portionwise under reflux (40–70°C) for 2–4 hours.
  • Workup : The mixture is cooled, quenched with water, and extracted with dichloromethane. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield the crude product.
  • Purification : Recrystallization from ethyl acetate affords the pure bromide (yield: ~80–86%).

Key Parameters :

  • Solvent : Halogenated solvents (e.g., dichloromethane, chlorobenzene) or acetonitrile enhance radical stability and substrate solubility.
  • Temperature : Reflux conditions (40–100°C) balance reaction rate and side-product formation.
  • Initiator Loading : 1–2 mol% BPO or AIBN minimizes premature termination.

Challenges and Mitigation

  • Over-bromination : Excess NBS or prolonged reaction times may lead to di-bromination. Controlled addition and stoichiometric NBS (1:1 molar ratio) mitigate this.
  • Radical Quenching : Oxygen or impurities scavenge radicals, reducing yield. Degassing solvents and inert atmospheres (N₂/Ar) improve efficiency.

Photochemical Bromination

Alternative to thermal initiation, photochemical bromination employs UV light to generate bromine radicals, circumventing the need for chemical initiators. This method is advantageous for heat-sensitive substrates.

Procedure and Optimization

  • Substrate and Bromine : 1-Ethoxy-3-methylhexane is dissolved in chlorobenzene, and bromine (1.2 equiv) is added dropwise under UV irradiation (300–400 nm).
  • Reaction Monitoring : Progress is tracked via TLC or GC-MS until complete consumption of the starting material.
  • Isolation : Similar workup and purification steps as in Section 1.1 yield the product (yield: ~75–82%).

Advantages :

  • Avoids initiator residues, simplifying purification.
  • Scalable for industrial production with continuous-flow photoreactors.

Limitations :

  • Requires specialized equipment for UV light penetration and temperature control.

Nucleophilic Substitution Pathways

While less common, nucleophilic substitution offers a complementary route, particularly if a pre-functionalized intermediate (e.g., a tosylate or mesylate) is accessible.

Tosylate Displacement

  • Tosylation : 1-Ethoxy-3-(hydroxymethyl)-3-methylhexane is treated with p-toluenesulfonyl chloride (TsCl) in pyridine to form the tosylate.
  • Bromide Introduction : Sodium bromide (NaBr) in acetone displaces the tosylate group at 50–60°C, yielding the bromide.

Yield : ~65–70% (two steps).
Drawbacks : Multi-step synthesis and lower efficiency compared to radical methods.

Comparative Analysis of Methods

Method Yield Conditions Scalability Purity
Radical (NBS/BPO) 80–86% Reflux, CH₂Cl₂ High >95%
Photochemical 75–82% UV, chlorobenzene Moderate >90%
Nucleophilic Substitution 65–70% TsCl/NaBr, acetone Low 85–90%

Table 1 : Performance metrics for synthetic routes to this compound. Radical bromination offers the best balance of yield and practicality.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-ethoxy-3-methylhexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-1-ethoxy-3-methylhexane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-ethoxy-3-methylhexane involves its reactivity towards nucleophiles, which allows it to participate in substitution reactions. The bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to create diverse chemical structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Compounds

The following table and analysis compare 3-(Bromomethyl)-1-ethoxy-3-methylhexane with analogous brominated hydrocarbons, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of Brominated Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Reactivity Profile Applications
This compound C₉H₁₉BrO 223.15 Not available Branched aliphatic, bromomethyl, ethoxy Likely SN1/SN2 mechanisms (steric hindrance) Specialty organic synthesis
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 2550-36-9 Cyclohexane ring, bromomethyl SN2 (primary bromide) Cyclohexane-based intermediates
1-Bromohexane C₆H₁₃Br 165.07 111-25-1 Linear aliphatic, primary bromide SN2 (unhindered) Alkylating agent, lab reagent
1-Bromo-3-methylcyclohexane C₇H₁₃Br 177.08 13905-48-1 Cyclohexane ring, methyl, bromo SN1/SN2 (tertiary vs. secondary site) Polymer/pharmaceutical synthesis
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene C₁₅H₂₃BrO₂ 315.25 1956379-93-3 Aromatic, bromo, methoxy, ether Electrophilic substitution (aromatic ring) Pharmaceutical intermediates

Key Observations:

Structural Complexity: The target compound’s branched aliphatic structure distinguishes it from linear analogs like 1-Bromohexane and cyclic derivatives like (Bromomethyl)cyclohexane.

Reactivity :

  • The bromomethyl group in this compound is adjacent to a methyl branch, creating steric hindrance that may favor SN1 mechanisms over SN2 (unlike 1-Bromohexane, which undergoes rapid SN2 due to its linear structure) .
  • Cyclohexane-based bromides (e.g., 1-Bromo-3-methylcyclohexane) exhibit mixed SN1/SN2 behavior depending on the position of the bromine .

Applications :

  • Linear bromoalkanes (e.g., 1-Bromohexane) are widely used as alkylating agents , whereas aromatic bromides (e.g., 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene) serve as intermediates in drug synthesis . The target compound’s branched structure may make it suitable for sterically demanding reactions in asymmetric synthesis.

Safety and Handling :

  • Brominated compounds generally require precautions due to toxicity and flammability. For example, (Bromomethyl)cyclohexane mandates skin protection and ventilation , a standard applicable to the target compound as well.

Biological Activity

3-(Bromomethyl)-1-ethoxy-3-methylhexane is an organic compound with potential biological activity due to its halogenated and ether functionalities. Understanding its biological properties is essential for evaluating its applications in medicinal chemistry and pharmacology.

  • Chemical Formula : C₈H₁₇BrO
  • Molecular Weight : 201.13 g/mol
  • CAS Number : 66050504

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Compounds with bromomethyl groups often exhibit antimicrobial properties. Studies have indicated that halogenated compounds can disrupt microbial cell membranes, leading to cell death. This compound may show effectiveness against various bacteria and fungi, similar to other brominated derivatives .
  • Cytotoxicity :
    • Preliminary studies suggest that the cytotoxic effects of brominated compounds can be linked to their ability to form reactive species that induce oxidative stress in cells. This property might be harnessed for developing anticancer agents .
  • Enzyme Inhibition :
    • The presence of the bromomethyl group may influence the compound's interaction with various enzymes, potentially acting as a reversible or irreversible inhibitor. Specific studies are needed to evaluate its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Data Table: Biological Activities of Similar Compounds

Compound NameAntimicrobial ActivityCytotoxicityEnzyme Inhibition
This compoundPotentially activeModerateUnknown
1-Bromo-4-(bromomethyl)benzeneBroad-spectrumHighCYP1A2 Inhibitor
3-Bromopropyl phenyl etherActiveHighModerate

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various brominated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 100 μg/mL, suggesting potential use as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on the cytotoxic effects of halogenated compounds revealed that this compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating promising anticancer properties. Further investigation into its mechanism of action is warranted to understand its efficacy fully .

Research Findings

Recent findings highlight the need for further research into the pharmacological profiles of halogenated compounds like this compound. Key areas for future investigation include:

  • Mechanistic Studies : Understanding how this compound interacts with cellular targets.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

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